Product packaging for sec-Butyl 3-fluoropropyl carbonate(Cat. No.:)

sec-Butyl 3-fluoropropyl carbonate

Cat. No.: B12083167
M. Wt: 178.20 g/mol
InChI Key: LYVADNAPCLJOER-UHFFFAOYSA-N
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Description

Contextualization of Carbonate Esters in Chemical Synthesis and Industrial Applications

Carbonate esters are a class of organic compounds characterized by a carbonyl group flanked by two alkoxy groups. cip.com.cn Their applications are widespread and impactful. In industry, they are fundamental building blocks for polycarbonates, a class of durable thermoplastics used in everything from eyeglass lenses to bulletproof glass. cip.com.cn In the realm of chemical synthesis, organic carbonates serve as versatile reagents and polar solvents. cip.com.cncymitquimica.com Their utility as solvents is particularly notable in the field of energy storage, where they are key components of the electrolyte in lithium-ion batteries, dissolving lithium salts to enable ion transport. cip.com.cn The synthesis of carbonate esters can be achieved through several methods, including the reaction of an alcohol with phosgene (B1210022) or by the transesterification of other carbonates. cip.com.cncymitquimica.com

Significance of Fluorinated Organic Compounds in Advanced Chemical Research

The introduction of fluorine into organic molecules dramatically alters their properties, a strategy that has revolutionized materials science and medicinal chemistry. nih.govvwr.com The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. nih.govvwr.com This stability is a key reason for their use in a vast array of applications, from pharmaceuticals and agrochemicals to advanced polymers. vwr.com In the context of lithium-ion batteries, fluorination of electrolyte components, such as carbonates, is a critical strategy. cip.com.cnresearchgate.netrsc.org Fluorinated solvents can enhance the electrochemical stability, improve safety by increasing flash points, and promote the formation of a stable solid electrolyte interphase (SEI) on the battery's electrodes, which is crucial for long-term cycling performance. researchgate.netresearchgate.netnih.gov

Structural Elucidation and Nomenclatural Specificity of sec-Butyl 3-fluoropropyl carbonate

This compound is an asymmetric carbonate ester. Its structure features a central carbonate group bonded to a sec-butyl group on one side and a 3-fluoropropyl group on the other. The sec-butyl group is a four-carbon alkyl substituent with the carbonate oxygen attached to the secondary carbon. The 3-fluoropropyl group is a three-carbon chain where a fluorine atom is attached to the terminal carbon. This specific arrangement of atoms gives the molecule its unique set of properties.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 1980034-71-6
Molecular Formula C₈H₁₅FO₃
IUPAC Name butan-2-yl 3-fluoropropyl carbonate
Molecular Weight 178.20 g/mol

Data sourced from chemical supplier databases.

Overview of Research Trajectories for this compound

Current research involving fluorinated carbonates is heavily focused on their application as electrolyte additives or co-solvents in high-performance lithium-ion batteries. cip.com.cnresearchgate.netresearchgate.net The incorporation of compounds like this compound is a strategic approach to address the limitations of conventional carbonate electrolytes, such as their flammability and electrochemical instability at high voltages. cip.com.cn

The research trajectory for this compound is therefore closely aligned with the development of next-generation energy storage solutions. Scientists are investigating how the degree and position of fluorination in carbonate molecules influence battery performance. osti.gov For instance, the presence of the 3-fluoropropyl group in this compound is expected to contribute to the formation of a robust, LiF-rich SEI layer. nih.gov This protective layer is critical for preventing detrimental side reactions between the electrolyte and the electrodes, thereby enhancing the cycle life and safety of lithium-metal and high-voltage lithium-ion batteries. researchgate.netnih.gov

Furthermore, the asymmetric nature of the molecule, with its sec-butyl group, may influence properties such as ionic conductivity and the solvation of lithium ions. researchgate.net The systematic study of such structure-property relationships is essential for the rational design of new electrolyte formulations. While specific studies detailing the synthesis and performance of this compound are not yet widespread in publicly available literature, its structure positions it as a promising candidate for research into advanced, safer, and more durable lithium-ion batteries. The exploration of asymmetric fluorinated carbonates represents a key frontier in the quest for superior energy storage technologies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15FO3 B12083167 sec-Butyl 3-fluoropropyl carbonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15FO3

Molecular Weight

178.20 g/mol

IUPAC Name

butan-2-yl 3-fluoropropyl carbonate

InChI

InChI=1S/C8H15FO3/c1-3-7(2)12-8(10)11-6-4-5-9/h7H,3-6H2,1-2H3

InChI Key

LYVADNAPCLJOER-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCCCF

Origin of Product

United States

Synthetic Methodologies for Sec Butyl 3 Fluoropropyl Carbonate

Precursor Selection and Rational Design for Carbonate Formation

The successful synthesis of sec-butyl 3-fluoropropyl carbonate is fundamentally dependent on the appropriate selection and quality of its precursor molecules. The rational design of the synthesis route considers the reactivity of the chosen alcohol and fluorinated propyl derivatives to facilitate the formation of the carbonate linkage.

Reactant Precursors and Their Purity Considerations

For instance, the presence of water in the reaction mixture is a critical concern, especially in direct carbonation reactions with CO2, as it can lead to the formation of carbonic acid and hinder the desired esterification. Therefore, the use of anhydrous reactants and solvents is often necessary. frontiersin.orgfrontiersin.org The purity of the starting alcohols can be ensured through distillation or by using molecular sieves to remove residual water. researchgate.net The required purity level often depends on the specific catalytic system employed, with some catalysts being more sensitive to impurities than others. wikipedia.org In industrial applications, achieving a high degree of purity (e.g., >99%) is often a prerequisite for obtaining the final product with the desired specifications. google.com

Table 1: Purity Considerations for Precursors

PrecursorCommon ImpuritiesPurification MethodsImpact of Impurities
sec-ButanolWater, other isomers of butanolDistillation, Molecular SievesCan lead to side reactions and reduce yield.
3-Fluoropropan-1-ol (B147108)Water, residual starting materials from its synthesisDistillation, ChromatographyMay interfere with the catalyst and produce by-products.

Strategic Selection of Alcohol and Fluorinated Propyl Derivatives

The choice of sec-butanol and 3-fluoropropan-1-ol as precursors is strategic. sec-Butanol is a readily available and relatively inexpensive secondary alcohol. Its secondary nature introduces steric hindrance compared to a primary alcohol, which can influence the reaction kinetics and selectivity.

3-Fluoropropan-1-ol is a key reactant that introduces the fluorine moiety into the final carbonate structure. chemicalbook.comguidechem.comlookchem.com The presence of the fluorine atom can impart unique properties to the resulting carbonate, such as altered polarity, thermal stability, and solvent properties. The selection of a 3-fluoropropyl group, as opposed to other fluorinated chains, is determined by the desired properties of the final product. 3-Fluoropropan-1-ol is a colorless liquid that is used as a solvent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. guidechem.com

Direct Carbonation Approaches

Direct carbonation, which involves the reaction of alcohols with carbon dioxide, represents a more environmentally benign route to carbonates compared to traditional methods that use toxic reagents like phosgene (B1210022). mdpi.com This approach aligns with the principles of green chemistry by utilizing CO2, a greenhouse gas, as a C1 building block.

Carbon Dioxide (CO2) Utilization for Green Synthesis

The direct synthesis of carbonates from alcohols and CO2 is an attractive but challenging transformation due to the thermodynamic stability and low reactivity of carbon dioxide. frontiersin.orgmdpi.com The reaction is typically an equilibrium-limited process, and strategies to shift the equilibrium towards the product side are crucial for achieving high yields. frontiersin.orgfrontiersin.orgbohrium.com

Overcoming the kinetic barrier of CO2 activation requires the use of effective catalysts. For the synthesis of asymmetric carbonates like this compound, various catalytic systems can be considered.

Heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for recycling. bohrium.com Cerium(IV) oxide (CeO2) has emerged as a promising catalyst for the direct carbonation of alcohols. frontiersin.orgfrontiersin.orgbohrium.com Its catalytic activity is attributed to the presence of both acid and base sites on its surface, which can activate both the alcohol and CO2 molecules.

Other potential catalytic systems include:

Zirconium-based catalysts: Zirconia (ZrO2) and mixed oxides like CeO2-ZrO2 have also shown activity in carbonate synthesis. researchgate.net

Ionic Liquids: Certain ionic liquids have been shown to be effective catalysts, sometimes in combination with other co-catalysts, for the synthesis of asymmetric carbonates. mdpi.com

Organic Catalysts: Non-metallic organic catalysts have also been explored for CO2 fixation into carbonates.

The optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound.

Pressure: Higher pressures of CO2 are generally favored as this increases the concentration of CO2 in the reaction medium, thereby shifting the equilibrium towards the product side. mdpi.com Pressures can range from atmospheric to several megapascals (MPa). researchgate.netmdpi.com

Temperature: The reaction temperature affects both the reaction kinetics and the equilibrium position. While higher temperatures can increase the reaction rate, they can also negatively impact the equilibrium for this exothermic reaction. Typical temperatures for direct carbonation of alcohols range from 100 to 200°C. researchgate.netmdpi.com

Solvents: The choice of solvent can influence the solubility of CO2 and the stability of the catalyst. In some cases, the reaction can be carried out without a solvent, which is advantageous from an environmental and economic perspective. When a solvent is used, it should be inert under the reaction conditions.

Dehydration: As water is a byproduct of the reaction, its removal is crucial to drive the reaction to completion. This can be achieved by using dehydrating agents like molecular sieves or by employing a reactive dehydration system, such as the use of 2-cyanopyridine (B140075) in conjunction with a CeO2 catalyst, where the nitrile is hydrated to an amide. frontiersin.orgresearchgate.netbohrium.com

Table 2: General Reaction Conditions for Direct Carbonation of Alcohols with CO2

ParameterTypical RangeRationale
Temperature100 - 200 °CBalances reaction kinetics and thermodynamic equilibrium. researchgate.netmdpi.com
CO2 Pressure1 - 10 MPaIncreases CO2 concentration, shifting equilibrium. researchgate.netmdpi.com
CatalystCeO2, ZrO2-based, Ionic LiquidsActivates CO2 and alcohol precursors. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.combohrium.com
Dehydrating AgentMolecular Sieves, 2-CyanopyridineRemoves water to shift the equilibrium towards product formation. frontiersin.orgresearchgate.netbohrium.com

Phosgene and Phosgene Analogue Derivatives (e.g., Triphosgene (B27547), Diphosgene)

The synthesis of unsymmetrical carbonates such as this compound can be effectively achieved using phosgene (COCl₂) or its safer, solid or liquid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate). wikipedia.orgnih.gov These reagents serve as a source of a carbonyl group for the coupling of two different alcohol molecules.

Reaction Mechanisms and Stoichiometry

The synthesis of this compound using phosgene or its analogues typically proceeds through a two-step, one-pot reaction. This method allows for the sequential introduction of the two different alcohol moieties, 3-fluoropropanol and sec-butanol.

The general mechanism involves the initial reaction of one of the alcohols with the phosgene derivative to form a chloroformate intermediate. guidechem.com Due to the higher reactivity of the primary alcohol, 3-fluoropropanol is typically reacted first. This reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) generated.

Step 1: Formation of 3-fluoropropyl chloroformate

In the first step, 3-fluoropropanol reacts with one equivalent of phosgene to form 3-fluoropropyl chloroformate.

Reaction with Phosgene: C₃H₆FOH + COCl₂ → C₃H₆FOCOCl + HCl

When using triphosgene, it's important to note that one mole of triphosgene is equivalent to three moles of phosgene. wikipedia.org Therefore, the stoichiometry is adjusted accordingly. Triphosgene is a stable crystalline solid that decomposes into phosgene, with diphosgene as an intermediate, often catalyzed by nucleophiles like chloride ions. researchgate.net

Reaction with Triphosgene (conceptual): (CCl₃O)₂CO + C₃H₆FOH → C₃H₆FOCOCl + ... (and other intermediates)

Step 2: Formation of this compound

The resulting 3-fluoropropyl chloroformate is then reacted in situ with sec-butanol, again in the presence of a base, to yield the final unsymmetrical carbonate product.

C₃H₆FOCOCl + CH₃CH(OH)CH₂CH₃ → C₃H₆FOC(O)OCH(CH₃)CH₂CH₃ + HCl

C₃H₆FOH + CH₃CH(OH)CH₂CH₃ + COCl₂ → C₃H₆FOC(O)OCH(CH₃)CH₂CH₃ + 2HCl

3C₃H₆FOH + 3CH₃CH(OH)CH₂CH₃ + (CCl₃O)₂CO → 3C₃H₆FOC(O)OCH(CH₃)CH₂CH₃ + 6HCl

The reaction is typically carried out at low temperatures to control the reactivity of phosgene and to minimize side reactions. The order of addition of the alcohols can be critical to maximize the yield of the desired unsymmetrical carbonate and minimize the formation of symmetrical carbonates (di-sec-butyl carbonate and bis(3-fluoropropyl) carbonate).

Byproduct Management and Isolation Strategies

The primary byproduct of this synthetic route is hydrogen chloride (HCl), which is generated in stoichiometric amounts. researchgate.net The presence of an organic base, such as pyridine or triethylamine, is crucial for scavenging this HCl to form a salt (e.g., pyridinium (B92312) chloride), which can be easily removed.

Other potential byproducts include:

Symmetrical carbonates: If the reaction conditions are not carefully controlled, the chloroformate intermediate can react with another molecule of the same alcohol, or unreacted phosgene can react with two molecules of the same alcohol, leading to the formation of bis(3-fluoropropyl) carbonate or di-sec-butyl carbonate.

Unreacted starting materials: Incomplete reactions will leave unreacted alcohols and chloroformate intermediates.

Chlorinated byproducts: From the decomposition of phosgene analogues. jaci.or.jp

Isolation and Purification:

Filtration: The first step in the workup is typically the filtration of the reaction mixture to remove the precipitated amine hydrochloride salt.

Aqueous Washing: The filtrate is then washed with a dilute acid (e.g., dilute HCl) to remove any remaining base, followed by washing with water and brine to remove water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

Solvent Removal: The solvent is removed under reduced pressure.

Distillation: The crude product is then purified by fractional distillation under reduced pressure to separate the desired this compound from any symmetrical carbonate byproducts and other high-boiling impurities. The significant difference in the boiling points of the unsymmetrical and symmetrical carbonates allows for effective separation.

Transcarbonation and Transesterification Routes

A greener and safer alternative to the use of phosgene is the transesterification (or transcarbonation) reaction. jaci.or.jp This method avoids the use of highly toxic reagents and often involves the use of a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), as the carbonyl source.

Alcoholysis of Dialkyl Carbonates

The synthesis of this compound via alcoholysis of a dialkyl carbonate like dimethyl carbonate involves a two-step transesterification process. First, an intermediate unsymmetrical carbonate is formed, which then reacts with the second alcohol. However, a more direct approach involves the simultaneous reaction of both alcohols with the dialkyl carbonate, with the equilibrium being carefully managed.

CH₃OCOOCH₃ + C₃H₆FOH + CH₃CH(OH)CH₂CH₃ ⇌ C₃H₆FOC(O)OCH(CH₃)CH₂CH₃ + 2CH₃OH

This reaction is an equilibrium process, and strategies must be employed to drive the reaction towards the desired product. nih.gov

Catalyst Screening for Ester Exchange Reactions

The success of the transesterification route is highly dependent on the choice of catalyst. A wide range of catalysts, both homogeneous and heterogeneous, have been explored for the synthesis of unsymmetrical carbonates. researchgate.netmdpi.com For the synthesis of this compound, suitable catalysts would need to be effective for the ester exchange with both a primary fluorinated alcohol and a secondary alcohol.

Potential Catalyst Classes:

Basic Catalysts: These are the most common and often most effective catalysts. Examples include alkali metal carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and alkoxides (sodium methoxide). acs.org Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also highly effective. rsc.org

Acidic Catalysts: Both Brønsted acids (e.g., H₂SO₄) and Lewis acids (e.g., Ti(OBu)₄, Sn(Oct)₂) can catalyze the reaction. mdpi.com

Organometallic Catalysts: Compounds of tin, titanium, and zirconium have shown good activity. researchgate.net

Heterogeneous Catalysts: To facilitate catalyst removal and recycling, solid catalysts are often preferred. These include supported basic catalysts like MgO on mesoporous carbon, zeolites, and hydrotalcites. researchgate.netcapes.gov.br

The following table provides a conceptual screening of potential catalysts for the synthesis of this compound from dimethyl carbonate, 3-fluoropropanol, and sec-butanol.

Catalyst ClassSpecific ExampleExpected ActivitySelectivity for Unsymmetrical CarbonateNotes
Homogeneous Basic Potassium Carbonate (K₂CO₃)HighModerate to GoodInexpensive and effective, but can be difficult to remove completely.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Very HighGoodHighly active under mild conditions, but more expensive. rsc.org
Homogeneous Lewis Acid Titanium(IV) butoxide (Ti(OBu)₄)GoodGoodEffective, but sensitive to water. Can be difficult to separate from the product.
Heterogeneous Basic MgO on Mesoporous CarbonHighGood to ExcellentOffers high activity and selectivity, with the advantage of easy separation. researchgate.net
Heterogeneous Acidic Amberlyst-15ModerateModerateA solid acid catalyst that can be easily filtered off.

The choice of catalyst will depend on a balance of factors including activity, selectivity, cost, and ease of separation from the reaction mixture.

Equilibrium Control in Ester Exchange Reactions

Transesterification reactions are reversible, and therefore, controlling the reaction equilibrium is critical to achieving a high yield of the desired unsymmetrical carbonate. researchgate.net The primary method for shifting the equilibrium towards the products is the removal of the more volatile alcohol byproduct. researchgate.net In the case of using dimethyl carbonate as the starting material, methanol (B129727) is the byproduct that needs to be removed.

Methods for Equilibrium Control:

Reactive Distillation: This is a highly effective technique where the reaction and distillation are carried out simultaneously in the same column. As the reaction proceeds, the lower-boiling methanol (b.p. 64.7 °C) is continuously removed from the top of the column, driving the equilibrium forward. The higher-boiling reactants (sec-butanol, b.p. 99.5 °C; 3-fluoropropanol, b.p. 111 °C) and the product remain in the reaction zone.

Use of a High-Boiling Dialkyl Carbonate: Starting with a higher-boiling dialkyl carbonate, such as diphenyl carbonate, and removing the lower-boiling phenol (B47542) byproduct can also be effective. However, this is generally a less common approach for the synthesis of simple alkyl carbonates.

Excess of one Reactant: Using a large excess of the dialkyl carbonate can also shift the equilibrium towards the products, but this may complicate the purification process.

Temperature and Pressure Manipulation: Adjusting the reaction temperature and pressure can influence the equilibrium position, particularly in a reactive distillation setup, to facilitate the selective removal of the methanol byproduct. bohrium.com

By effectively managing the reaction equilibrium through techniques like reactive distillation, the transesterification route can provide a high-yield, environmentally benign pathway to this compound.

Q & A

Q. What synthetic routes are available for preparing sec-Butyl 3-fluoropropyl carbonate, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Approach : Synthesis typically involves esterification between 3-fluoropropanol and sec-butyl chloroformate (or carbonate precursors). Catalysts like pyridine or DMAP may facilitate nucleophilic substitution.
  • Optimization Variables :
    • Temperature : 0–5°C for controlled exothermic reactions (to minimize side products like hydrolysis) .
    • Solvent Choice : Anhydrous aprotic solvents (e.g., dichloromethane) improve yield by suppressing competing hydrolysis .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation for high-purity isolation .

Q. Example Reaction Setup Table :

ReactantMolar RatioSolventCatalystYield (%)Purity (HPLC)
3-fluoropropanol1.2 eqDCMPyridine7898.5
sec-Butyl chloroformate1.0 eqTHFDMAP8599.2

Key Validation : Confirm identity via 1^1H/19^19F NMR (fluorine coupling patterns) and FT-IR (C=O stretch at ~1750 cm1^{-1}) .

Q. How should researchers ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer :

  • Storage : Tightly sealed containers in cool (<6°C), ventilated areas; avoid heat/sparks (flammable vapor risk) .
  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for volatilization control .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Q. What analytical techniques resolve contradictions in purity assessments of this compound?

Methodological Answer :

  • Conflict Scenario : Discrepancies between GC-MS (volatile impurities) and 19^{19}F NMR (fluorine-containing byproducts).
  • Resolution Workflow :
    • Multi-Method Cross-Validation : Combine HPLC (reverse-phase C18 column) with ion chromatography (fluoride ion detection) .
    • Thermogravimetric Analysis (TGA) : Detect non-volatile residues (e.g., unreacted catalysts) .
    • Mass Balance : Compare theoretical vs. experimental yields to trace losses (e.g., azeotropic distillation inefficiencies) .

Case Study : A 2026 study resolved a 5% purity discrepancy using 2D NMR (HSQC) to identify trace sec-butyl alcohol from incomplete esterification .

Q. How do intermolecular interactions of this compound influence its solvent compatibility in reaction systems?

Methodological Answer :

  • Computational Modeling : Use COSMO-RS or molecular dynamics to predict solubility parameters. The fluoropropyl group increases polarity, favoring polar aprotic solvents (logP ~1.8) .
  • Experimental Validation : Measure Hansen solubility parameters (δD, δP, δH) via cloud-point titration .
  • Thermodynamic Analysis : Vapor-liquid equilibrium (VLE) studies for azeotrope formation risks (e.g., with sec-butyl alcohol) .

Q. What mechanistic insights explain the hydrolytic stability of this compound under varying pH?

Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis via 19^{19}F NMR or conductivity (fluoride ion release). Pseudo-first-order kinetics at pH 7–9 .
  • Mechanism : Base-catalyzed nucleophilic attack at the carbonyl carbon; fluorine’s electron-withdrawing effect slows hydrolysis vs. non-fluorinated analogs .
  • Stabilization Strategies : Add antioxidants (BHT) or store under inert gas (N2_2) to mitigate radical-induced degradation .

Q. Hydrolysis Rate Table :

pHHalf-Life (h)Activation Energy (kJ/mol)
512045.2
77238.7
92429.1

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